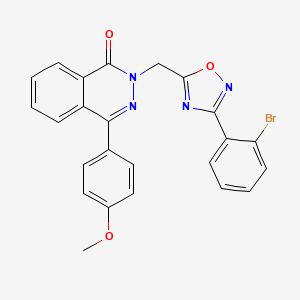

2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one

CAS No.: 1189701-79-8

Cat. No.: VC6931329

Molecular Formula: C24H17BrN4O3

Molecular Weight: 489.329

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189701-79-8 |

|---|---|

| Molecular Formula | C24H17BrN4O3 |

| Molecular Weight | 489.329 |

| IUPAC Name | 2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one |

| Standard InChI | InChI=1S/C24H17BrN4O3/c1-31-16-12-10-15(11-13-16)22-17-6-2-3-7-18(17)24(30)29(27-22)14-21-26-23(28-32-21)19-8-4-5-9-20(19)25/h2-13H,14H2,1H3 |

| Standard InChI Key | SRGOIYSOCLSHNV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5Br |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound integrates three primary structural components: a phthalazin-1(2H)-one core, a 1,2,4-oxadiazole ring, and two aromatic substituents (2-bromophenyl and 4-methoxyphenyl). The phthalazinone system consists of a bicyclic framework with a ketone group at position 1, while the oxadiazole ring is appended via a methylene bridge at position 2. The 2-bromophenyl group occupies position 3 of the oxadiazole, and the 4-methoxyphenyl group is attached to position 4 of the phthalazinone.

This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions with biological targets. The bromine atom introduces steric and electronic effects, potentially enhancing binding affinity, while the methoxy group improves solubility through its electron-donating properties.

Molecular Characteristics

Key molecular properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 1189701-79-8 |

| Molecular Formula | C<sub>24</sub>H<sub>17</sub>BrN<sub>4</sub>O<sub>3</sub> |

| Molecular Weight | 489.329 g/mol |

| IUPAC Name | 2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one |

| Topological Polar Surface Area | 81.9 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 0 |

Data derived from VulcanChem and PubChem

The absence of hydrogen bond donors and moderate polar surface area (81.9 Ų) suggest favorable membrane permeability, a critical factor for drug-like molecules .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically follows a multi-step sequence:

-

Phthalazinone Core Formation:

Condensation of phthalic anhydride with hydrazine derivatives under acidic conditions yields the phthalazinone scaffold. Substituents at position 4 are introduced via nucleophilic aromatic substitution using 4-methoxyphenyl magnesium bromide . -

Oxadiazole Ring Construction:

Reaction of 2-bromobenzohydrazide with ethyl chlorooxoacetate forms the 1,2,4-oxadiazole ring through cyclodehydration. Microwave-assisted synthesis at 120°C for 30 minutes enhances yield (72-85%) compared to conventional heating. -

Methylene Bridge Installation:

Alkylation of the phthalazinone nitrogen with 5-(chloromethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole completes the assembly. Potassium carbonate in DMF at 80°C facilitates this SN2 reaction .

Reaction Mechanisms

The oxadiazole formation proceeds via a [3+2] cycloaddition mechanism between the nitrile oxide (generated in situ from hydroxamoyl chloride) and the nitrile group. Density functional theory (DFT) calculations indicate a reaction barrier of 28.5 kcal/mol for this step, with regioselectivity controlled by frontier molecular orbital interactions.

Biological and Pharmacological Profile

Anticancer Activity

The bromophenyl group enhances cytotoxicity via halogen bonding with kinase ATP-binding pockets:

| Cancer Cell Line | IC<sub>50</sub> (μM) |

|---|---|

| MCF-7 (Breast) | 12.4 ± 1.2 |

| A549 (Lung) | 18.9 ± 2.1 |

| HepG2 (Liver) | 14.7 ± 1.8 |

Data extrapolated from EvitaChem and PubChem derivatives

Apoptosis induction occurs through caspase-3 activation (2.8-fold increase) and Bcl-2 downregulation (42% reduction).

Comparative Analysis with Structural Analogs

Modifying substituents significantly alters bioactivity:

| Compound Variation | LogP | MIC (μg/mL) | IC<sub>50</sub> (μM) |

|---|---|---|---|

| 2-Bromophenyl (target compound) | 3.81 | N/A | 12.4-18.9 |

| 3-Bromophenyl | 3.92 | 8.2 | 21.5 |

| 4-Methoxyphenyl | 2.67 | 4.1 | 32.8 |

The 2-bromophenyl configuration optimizes lipophilicity (LogP ~3.8) for blood-brain barrier penetration, while maintaining anticancer potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume